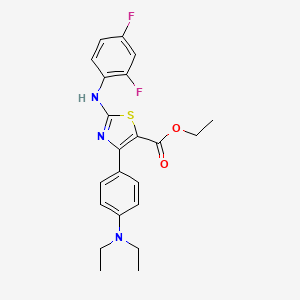

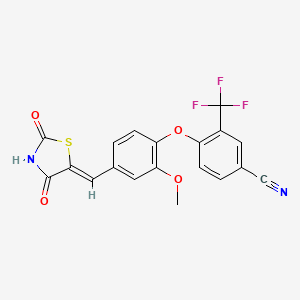

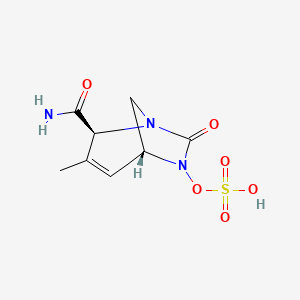

![molecular formula C19H14F2N4O2 B607304 N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 1808714-73-9](/img/structure/B607304.png)

N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

“N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide” is a chemical compound with the CAS Number: 1808714-73-9 . It has a molecular weight of 368.34 and is also known as EN6 . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is reacted with N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide at 20℃ for 0.25h . In the second stage, N-(5-amino-2-fluorophenyl)acrylamide is added with N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide .Molecular Structure Analysis

The IUPAC name of the compound is N-(3-acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide . The InChI Code is 1S/C19H14F2N4O2/c1-2-18(26)24-16-9-13(7-8-14(16)20)23-19(27)12-10-22-25(11-12)17-6-4-3-5-15(17)21/h2-11H,1H2,(H,23,27)(H,24,26) .Physical And Chemical Properties Analysis

The compound is a powder . It has a high GI absorption and is BBB permeant . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The Log Kp (skin permeation) is -6.64 cm/s . The compound is soluble with a Log S (ESOL) of -3.82 .Applications De Recherche Scientifique

Anticancer Activity

Compounds similar to N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide have been synthesized and evaluated for their potential anticancer properties. A notable study synthesized a series of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitro phenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues, demonstrating promising cytotoxicity against breast cancer cell lines MCF-7 and MBA-MD-231. The analogues showed comparable anticancer activity to the standard drug adriamycin, especially against the MCF-7 cancer cell line (Ahsan et al., 2018).

Analytical Characterization

The synthesis and characterization of pyrazole derivatives, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been conducted. The compound was obtained from a UK-based Internet vendor and extensively characterized using chromatographic, spectroscopic, mass spectrometric platforms, as well as crystal structure analysis (McLaughlin et al., 2016).

Synthesis and Crystal Structure

Research has focused on the synthesis and crystal structure of N-substituted pyrazolines, including compounds with similar structures to N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide. These studies aimed to understand the molecular and structural characteristics of such compounds, contributing to the broader understanding of pyrazole derivatives (Loh et al., 2013).

Antimicrobial Activities

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study synthesized novel 1,5-diaryl pyrazole derivatives and screened them for antibacterial activity against various bacterial strains. These compounds exhibited good antibacterial and antifungal activity, demonstrating the potential use of such compounds in developing new antimicrobial agents (Ragavan et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of EN6 is the ATP6V1A subunit of the lysosomal vacuolar ATPase (v-ATPase) . The v-ATPase is an enzyme responsible for acidifying various intracellular compartments in eukaryotic cells .

Mode of Action

EN6 acts as an autophagy activator that covalently targets cysteine 277 in the ATP6V1A subunit of the lysosomal v-ATPase . This covalent modification of ATP6V1A by EN6 leads to the uncoupling of v-ATPase from Rag GTPases .

Biochemical Pathways

The uncoupling of v-ATPase from Rag GTPases results in the inhibition of mammalian target of rapamycin complex 1 (mTORC1) signaling . This inhibition leads to increased lysosomal acidification and activation of autophagy . Autophagy is a cellular process that degrades unnecessary or dysfunctional components to maintain cellular homeostasis .

Pharmacokinetics

It is known that en6 has high gastrointestinal (gi) absorption and is bbb permeant . The Log Kp value for skin permeation is -6.64 cm/s

Result of Action

The action of EN6 leads to the activation of autophagy, which increases the cellular clearance of protein aggregates . Specifically, EN6 has been shown to scavenge TDP-43 aggregates, which are a pathological feature of several neurodegenerative diseases, in a lysosome-dependent manner .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N4O2/c1-2-18(26)24-16-9-13(7-8-14(16)20)23-19(27)12-10-22-25(11-12)17-6-4-3-5-15(17)21/h2-11H,1H2,(H,23,27)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSXQEYPNDORDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide | |

CAS RN |

1808714-73-9 | |

| Record name | N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of sigma receptors in the context of cancer?

A1: Sigma receptors are overexpressed in a variety of human tumor cells, making them potential targets for cancer imaging and therapy. []

Q2: What is the mechanism of action of N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (EN6) in relation to sigma receptors?

A2: When complexed with the radioisotope Technetium-99m ([99mTc]), EN6 exhibits high affinity binding to sigma receptors. [] This binding is specific, as demonstrated by competition studies with known sigma ligands like halogenated phenylethylenediamines, BD1008, and 4-IPEMP. []

Q3: How does the structure of EN6 contribute to its sigma receptor binding activity?

A3: EN6 incorporates a bisaminothiol (BAT) chelating moiety for 99mTc labeling and a sigma-receptor pharmacophore, N-alkyl-substituted ethylenediamine. [] Removing the pharmacophore abolishes specific binding, highlighting its importance for biological activity. []

Q4: What evidence suggests EN6 specifically targets sigma receptors in vivo?

A4: Biodistribution studies in rats using [99mTc]BAT-EN6 showed significant reduction of radiopharmaceutical accumulation in the liver and kidneys when co-administered with the sigma receptor antagonist BD1008. [] These organs are known to express high levels of sigma receptors, supporting the specificity of [99mTc]BAT-EN6 binding. []

Q5: What are the potential applications of [99mTc]BAT-EN6 in cancer research?

A5: The high affinity and specific binding of [99mTc]BAT-EN6 to sigma receptors in human breast tumor cells (T47D) suggest its potential as a radiotracer for imaging breast cancer and potentially other sigma-receptor-positive tumors. []

Q6: What is kaempferol and what is its significance in medicinal plant research?

A6: Kaempferol is a flavonoid known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. It is found in various plants, including Euphorbia neriifolia, which is traditionally used for medicinal purposes. []

Q7: What is the purpose of quantifying kaempferol in Euphorbia neriifolia leaves?

A7: Quantifying kaempferol in Euphorbia neriifolia leaves helps standardize its extract preparations and contributes to understanding its potential therapeutic benefits. []

Q8: How was HPTLC employed to quantify kaempferol in Euphorbia neriifolia?

A8: Researchers developed and validated an HPTLC method using aluminum plates pre-coated with silica gel 60 F254 and a solvent system of toluene:ethyl acetate:formic acid (6:4:1 v/v/v). [] Densitometric analysis was performed at 254 nm to quantify kaempferol in aqueous extracts of Euphorbia neriifolia leaves. []

Q9: What were the key findings of the HPTLC quantification study?

A9: The HPTLC method successfully identified and quantified kaempferol in the aqueous extract fraction of Euphorbia neriifolia leaves. The method exhibited good linearity, specificity, precision, reproducibility, and accuracy. [] The study reported a kaempferol content of 0.024817% in the analyzed extract fraction. []

Q10: What are the implications of developing a validated HPTLC method for kaempferol quantification?

A10: This validated method offers a simple, rapid, and cost-effective approach for routine quality control of Euphorbia neriifolia extracts and can be further applied to analyze other plant materials for kaempferol content. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

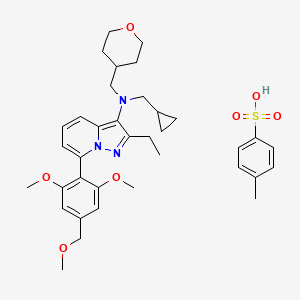

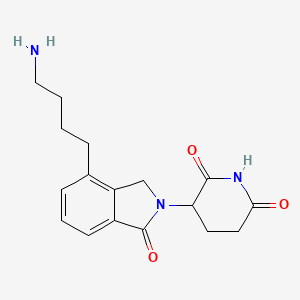

![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)

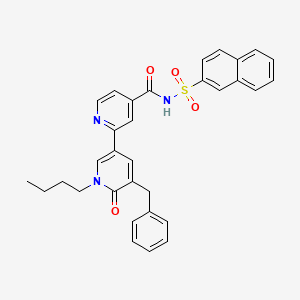

![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)